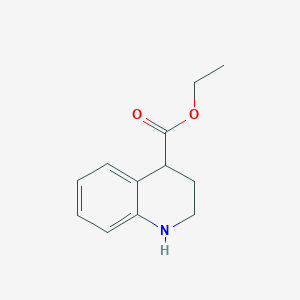

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

説明

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a tetrahydroquinoline derivative characterized by an ethyl ester group at the 4-position of the partially hydrogenated quinoline scaffold. This compound is synthesized via mechanochemical aza-vinylogous Povarov reactions, as demonstrated in , yielding (±)-(2R,4R)-ethyl 4-((2,2-dimethylhydrazono)methyl)-4-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate (64% yield) as an orange oil . Its structural versatility allows for functionalization at multiple positions, making it a valuable intermediate in medicinal chemistry and materials science.

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGAOSLPHJFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497242 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24562-76-3 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of Aniline Derivatives with Carbonyl Compounds Followed by Cyclization

The most common and straightforward method involves the condensation of aniline derivatives with suitable carbonyl compounds (such as aldehydes or ketones), followed by intramolecular cyclization to form the tetrahydroquinoline ring system. This method is widely used due to its simplicity and the availability of starting materials.

- Reaction Conditions: Solvent choice (e.g., dichloromethane) and temperature control are critical to optimize the reaction yield and selectivity.

- Mechanism: The process generally proceeds via initial Schiff base formation (imine intermediate), followed by cyclization and reduction steps to yield the tetrahydroquinoline core.

- Example: Vulcanchem reports that this method is effective for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate with good yields and purity.

DBU-Mediated Cascade Reactions Using Ethyl Cyanoacetate

A more recent and efficient approach involves a one-pot cascade reaction mediated by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method uses ethyl cyanoacetate as a key reagent and proceeds through a sequence of Knoevenagel condensation followed by aza-Michael and Michael additions.

- Reaction Conditions: Room temperature, mild conditions, and simple work-up.

- Advantages: High efficiency, operational simplicity, and the ability to introduce various substituents on the tetrahydroquinoline ring.

- Mechanistic Insight: Control experiments confirm the stepwise mechanism involving Knoevenagel condensation and subsequent Michael additions, enabling the formation of highly substituted tetrahydroquinolines in one pot.

Base-Mediated [4 + 2] Annulation Using ortho-Tosylaminophenyl-p-QMs and α,α-Dicyanoalkenes

Another advanced synthetic strategy involves a highly diastereoselective [4 + 2] annulation reaction catalyzed by bases such as cesium carbonate or DBU. This method allows the synthesis of 4-aryl-substituted tetrahydroquinolines with excellent yields and stereoselectivity.

- Optimized Conditions: Use of toluene as solvent, DBU as base, room temperature.

- Yields: Up to 96% with excellent diastereoselectivity (>20:1).

- Scope: The method tolerates various substituents, including nitro, benzoxyl, and ester groups, although substrates with two ester groups may fail under these conditions.

- Applications: This protocol is suitable for synthesizing multi-substituted tetrahydroquinolines and spirocyclic frameworks, expanding the chemical diversity of the products.

| Preparation Method | Key Reagents/Conditions | Temperature | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of Aniline Derivatives + Carbonyls | Aniline derivatives, aldehydes, DCM solvent | Room temp to reflux | Moderate to high | Simple, widely applicable | Requires careful control of conditions |

| DBU-Mediated Cascade with Ethyl Cyanoacetate | DBU, ethyl cyanoacetate | Room temperature | High (not specified) | One-pot, mild, efficient, versatile | Limited to substrates compatible with cascade |

| Base-Mediated [4 + 2] Annulation | ortho-Tosylaminophenyl-p-QMs, α,α-dicyanoalkenes, DBU, toluene | Room temperature | Up to 96 | High diastereoselectivity, broad substrate scope | Some substrates (diesters) fail |

- The DBU-mediated cascade reaction is notable for its mild conditions and operational simplicity, making it attractive for synthesizing highly substituted tetrahydroquinolines, including this compound derivatives.

- The base-mediated [4 + 2] annulation method achieves excellent stereocontrol and high yields, which is critical for applications requiring stereochemically pure compounds.

- The classical condensation and cyclization approach remains a reliable method, especially when starting from commercially available aniline derivatives and carbonyl compounds, but may require optimization of solvent and temperature to maximize yield and purity.

- Patented methods for quinoline-4-carboxylic acid derivatives involve multi-step syntheses starting from isatin and other precursors, which can be adapted for related tetrahydroquinoline carboxylates, though these are more complex and less direct.

The preparation of this compound can be achieved through several well-established and emerging synthetic methods:

- Traditional condensation of aniline derivatives with carbonyl compounds followed by cyclization.

- DBU-mediated one-pot cascade reactions involving ethyl cyanoacetate, offering mild and efficient synthesis.

- Base-mediated [4 + 2] annulation reactions providing high yields and stereoselectivity for substituted derivatives.

Each method offers distinct advantages depending on the desired substitution pattern, stereochemical requirements, and operational simplicity. The choice of method should consider substrate compatibility, reaction conditions, and target compound complexity.

科学的研究の応用

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) observed suggest potential as alternative therapeutic agents against resistant bacterial strains .

- Anticancer Potential : Studies have shown that tetrahydroquinoline derivatives can inhibit specific enzymes involved in cancer progression. In vitro assays demonstrated that these compounds effectively reduce the proliferation of cancer cell lines without significant cytotoxic effects on normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics. This highlights their potential as alternative treatments in infectious diseases.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was found to selectively inhibit cancer cell proliferation at non-toxic concentrations. Molecular docking studies suggested strong binding affinities to targets involved in cancer pathways, indicating a promising therapeutic window for development.

作用機序

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of tetrahydroquinoline have been shown to inhibit the formation of CDK5/p25 complexes, which are involved in neurodegenerative diseases .

類似化合物との比較

Structural Features and Substitution Patterns

The tetrahydroquinoline core permits diverse substitutions, influencing physicochemical properties and applications. Key analogues include:

Physical and Spectral Properties

- Melting Points : Ethynyl-sulfonyl derivatives exhibit higher thermal stability (m.p. 141–143°C) compared to pyrrolo-fused analogues (m.p. ~125–68°C) .

- Spectral Data: IR: Target compound shows ν(C=O) at ~1737 cm⁻¹; cyano-substituted analogue has ν(C≡N) at 2247 cm⁻¹ . NMR: Ethynyl-sulfonyl derivative displays distinct ¹H NMR signals for mesitylsulfonyl (δ 2.30–2.40 ppm) and ethynyl (δ 3.50–3.65 ppm) groups .

生物活性

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (Et-THQ-4-COOEt) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline ring system with an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 205.25 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that Et-THQ-4-COOEt exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antibacterial properties. For instance, derivatives similar to Et-THQ-4-COOEt have demonstrated effectiveness against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis .

- Anticancer Potential : Et-THQ-4-COOEt and its analogs have been evaluated for their cytotoxic effects on human cancer cell lines. Research has identified potent inhibitors of NF-κB transcriptional activity among tetrahydroquinoline derivatives, which are crucial in cancer progression . In vitro studies reported that certain derivatives exhibited IC50 values as low as 0.70 μM against various cancer cell lines .

- Anti-inflammatory Effects : Tetrahydroquinolines have been noted for their anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .

Synthesis Methods

The synthesis of Et-THQ-4-COOEt typically involves several approaches:

- Condensation Reactions : Ethyl acetoacetate is commonly reacted with an appropriate amine or carbonyl compound under acidic or basic conditions to form the tetrahydroquinoline scaffold.

- Tandem Reactions : Cascade reactions have been employed to create highly substituted tetrahydroquinolines efficiently. These reactions often involve multiple steps in one pot, enhancing yield and reducing time .

- Chiral Synthesis : Enantioselective synthesis methods have also been developed to produce chiral variants of tetrahydroquinolines, which may exhibit enhanced biological activity compared to their racemic counterparts .

Case Studies

Several case studies provide insights into the biological activity of Et-THQ-4-COOEt:

- Antibacterial Study : A study evaluated the antibacterial efficacy of various tetrahydroquinoline derivatives against Streptococcus pneumoniae. The results indicated that certain compounds exhibited higher activity than standard antibiotics, suggesting potential for new therapeutic agents .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that specific derivatives of Et-THQ showed significant cytotoxicity. For example, one derivative was found to be 53 times more potent than a reference compound in inhibiting NF-κB activity .

- Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory effects of tetrahydroquinoline derivatives in animal models of chronic inflammation. These compounds significantly reduced markers of inflammation compared to controls .

Summary

This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its unique chemical structure allows for various synthetic modifications that enhance its therapeutic potential. Ongoing research continues to explore its mechanisms of action and efficacy across different biological systems.

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate?

Methodological Answer: Common synthetic strategies include multicomponent reactions (e.g., Hantzsch-type cyclization) and catalytic cyclization of substituted anilines with β-keto esters. For example, ethyl acetoacetate and substituted anilines can undergo acid- or base-catalyzed cyclization under reflux conditions. Structural confirmation via X-ray crystallography (e.g., bond angles in the tetrahydroquinoline core ) and NMR spectroscopy (e.g., characteristic ethyl ester signals at δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2) are critical for validation.

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is typically used to quantify purity (>95%). Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while elemental analysis (C, H, N) confirms molecular composition. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N2 or Ar) are recommended to prevent degradation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Storage should comply with GHS guidelines: keep in a dry, ventilated area at ≤25°C, away from oxidizers and ignition sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereoselective synthesis of tetrahydroquinoline derivatives be achieved?

Methodological Answer: Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or engineered acyltransferases (e.g., from Mycobacterium smegmatis) enables enantiomeric separation. For instance, kinetic resolution of racemic alcohols via esterification yields (S)- or (R)-enantiomers with >90% enantiomeric excess (ee). Reaction optimization includes solvent screening (e.g., toluene vs. THF) and temperature control (25–40°C) .

Q. What catalytic systems enhance dehydrogenation of tetrahydroquinoline derivatives?

Methodological Answer: Atomically dispersed Fe catalysts on N-doped carbon (Fe-ISAS/CN) achieve 100% conversion and selectivity in dehydrogenation to quinoline under mild conditions (80°C, 12 hours). Compare with traditional Pd/C or Ru-based systems, which require higher temperatures (120–150°C). Catalyst recyclability (5 cycles with 82% retention) and XAFS analysis confirm structural integrity post-reaction .

Q. How do researchers resolve contradictions in reported catalytic activity data?

Methodological Answer: Discrepancies often arise from differences in catalyst loading, solvent polarity, or substrate accessibility. Controlled experiments using standardized conditions (e.g., 1 mol% catalyst, DMF solvent, 24-hour reaction time) and kinetic studies (e.g., Arrhenius plots) isolate variables. In situ IR spectroscopy monitors intermediate formation to identify rate-limiting steps .

Q. What computational methods model the reactivity of tetrahydroquinoline derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like kinases or GPCRs. Solvent effects are incorporated via polarizable continuum models (PCMs) .

Q. How are structure-activity relationships (SARs) studied for this compound?

Methodological Answer: SAR studies involve synthesizing derivatives with substituents at the 4-carboxylate or tetrahydroquinoline core (e.g., halogenation, methylation). Biological assays (e.g., enzyme inhibition, cytotoxicity) correlate functional groups with activity. For example, fluorination at the 6-position enhances metabolic stability, while methoxy groups improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。